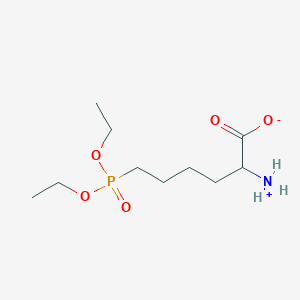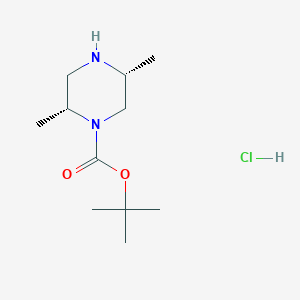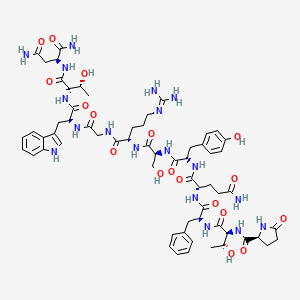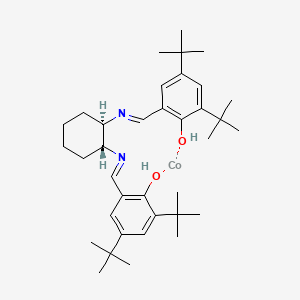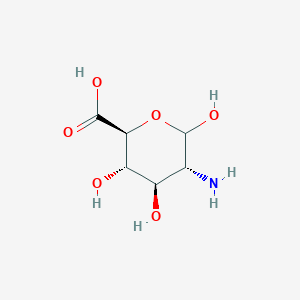
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2/‘-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE is a complex organometallic compound. It consists of a rhodium(III) center coordinated to a pentamethylcyclopentadienyl ligand and a 2’-deoxyadenosinato ligand, with triflate anions as counterions. This compound is notable for its unique cyclic trimer structure and its octahydrate form, which means it contains eight molecules of water of crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2/‘-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE typically involves the reaction of rhodium(III) chloride with pentamethylcyclopentadiene in the presence of a base to form the pentamethylcyclopentadienyl rhodium(III) complex. This intermediate is then reacted with 2’-deoxyadenosine and triflic acid under controlled conditions to yield the desired cyclic trimer.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the rhodium center, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can take place, where the 2’-deoxyadenosinato or pentamethylcyclopentadienyl ligands are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of rhodium complexes with different ligand environments.
Scientific Research Applications
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE involves its interaction with molecular targets such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on DNA, leading to the formation of DNA adducts that disrupt the replication and transcription processes. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2/'-DEOXYADENOSINATO)(CYCLOPENTADIENYL)RHODIUM(III) TRIFLATE: Similar structure but with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand.
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)IRIDIUM(III) TRIFLATE: Similar structure but with iridium instead of rhodium.
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) CHLORIDE: Similar structure but with chloride anions instead of triflate.
Uniqueness
The uniqueness of (2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE lies in its cyclic trimer structure and the presence of eight water molecules of crystallization. This unique arrangement can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
165193-34-0 |
|---|---|
Molecular Formula |
C63H84F9N15O18Rh3S3 15* |
Molecular Weight |
1915.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


